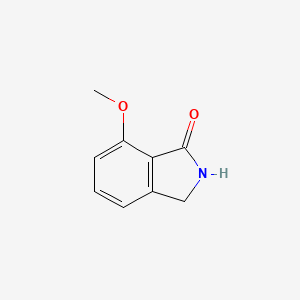
7-Methoxyisoindolin-1-one
Übersicht
Beschreibung
7-Methoxyisoindolin-1-one is an organic compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are found in various natural products. The compound has a molecular formula of C9H9NO2 and is characterized by a methoxy group attached to the seventh position of the isoindolinone ring. This structural feature imparts unique chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
7-Methoxyisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel synthetic methodologies.
Biology: It exhibits various biological activities, such as antioxidant and anti-inflammatory properties. These activities make it a valuable compound for studying cellular processes and disease mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and neuroprotective agents. Its ability to inhibit specific enzymes and pathways is of significant interest in drug discovery.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. .
Safety and Hazards
The safety information for 7-Methoxyisoindolin-1-one includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of 7-Methoxyisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Two key residues, LYS139 and LYS41, contribute significantly to the binding interactions .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle, a critical biochemical pathway in cellular function . By inhibiting CDK7, the compound can potentially disrupt the normal progression of the cell cycle, thereby exerting anti-cancer effects .
Result of Action
The inhibition of CDK7 by this compound can lead to the disruption of the cell cycle, potentially resulting in anti-cancer effects . The compound’s high binding affinity for CDK7 and its stability in the docked pose suggest it could be an effective CDK7 inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, light irradiation has been shown to improve the yields of certain reactions involving this compound . In the presence of a base, the reaction could proceed even without light irradiation, while light irradiation was necessary in the absence of a base .
Biochemische Analyse
Biochemical Properties
7-Methoxyisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . It exhibits high binding affinity with active amino acid residues of CDK7, suggesting its role in biochemical reactions involving this enzyme .
Cellular Effects
In the context of cellular effects, this compound has shown potential anti-cancer activity. It has been suggested that this compound could serve as an effective CDK7 inhibitor, influencing cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CDK7. It forms conventional hydrogen bonding interactions with active amino acid residues of CDK7, which could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its potential role as a CDK7 inhibitor, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Proteins that interact in vivo tend to reside within the same or “adjacent” subcellular compartments , suggesting that this compound could potentially localize to compartments associated with CDK7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium (t-BuLi) in anhydrous tetrahydrofuran (THF) at 0°C. The lithiated intermediate is then treated with various electrophiles to yield the desired isoindolinone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Isoindolin-1-one: The parent compound without the methoxy group.
3-Benzyl-3-methoxyisoindolin-1-one: A derivative with a benzyl group at the third position.
N-isoindoline-1,3-dione: A related compound with carbonyl groups at positions 1 and 3.
Uniqueness: 7-Methoxyisoindolin-1-one is unique due to the presence of the methoxy group at the seventh position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoindolinone derivatives and contributes to its specific reactivity and applications .
Eigenschaften
IUPAC Name |
7-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBWQWNBLZBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-18-1 | |
| Record name | 7-methoxy-2,3-dihydroisoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


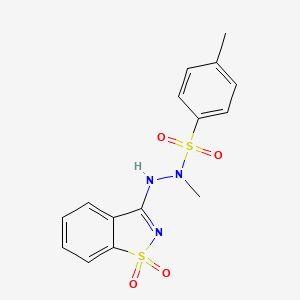
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2828773.png)
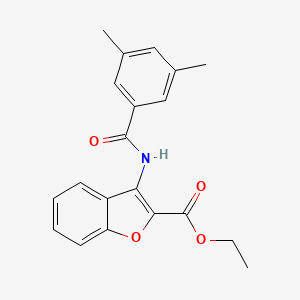
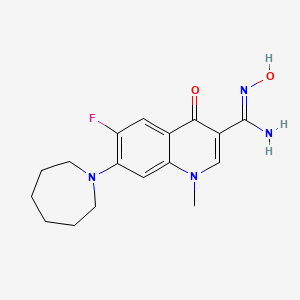
![2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2828777.png)
![3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B2828778.png)

![2-chloro-N-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2828781.png)
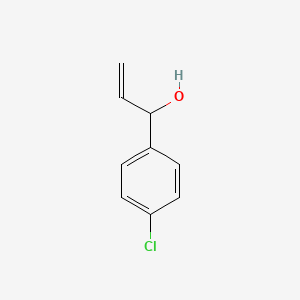
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2828786.png)
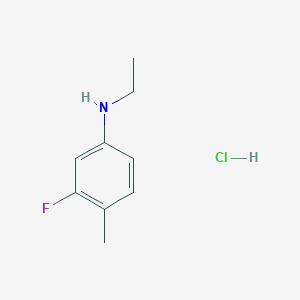

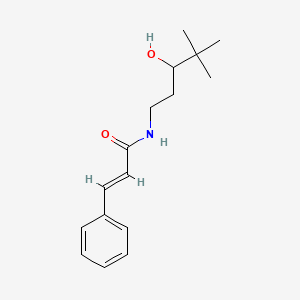
![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)
